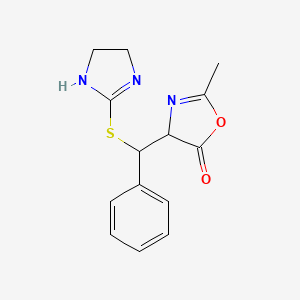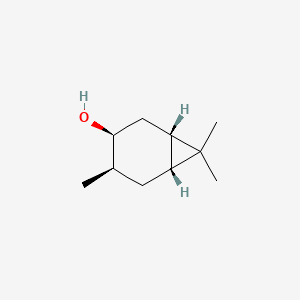
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol, also known as 3,7,7-trimethylbicyclo[4.1.0]heptan-3-ol, is a bicyclic alcohol with the molecular formula C10H18O . This compound is characterized by its unique bicyclo[4.1.0]heptane structure, which includes three methyl groups and a hydroxyl group attached to the third carbon atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a suitable ketone with a Grignard reagent, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .
科学的研究の応用
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of (1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and interactions with biological molecules. detailed studies on its exact mechanism of action are limited .
類似化合物との比較
Similar Compounds
- Alpha-caran-3-ol
- Beta-caran-3-ol
- 3-Caranol, (1S,3S,6R)- (+)-
- (+)-Caran-3β-ol
Uniqueness
(1R-(1alpha,3alpha,4alpha,6alpha))-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol is unique due to its specific stereochemistry and the presence of three methyl groups on the bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for various applications .
特性
CAS番号 |
52486-23-4 |
|---|---|
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(1S,3S,4R,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9+/m1/s1 |
InChIキー |
WHXOMZVLSNHION-HXFLIBJXSA-N |
異性体SMILES |
C[C@@H]1C[C@@H]2[C@@H](C2(C)C)C[C@@H]1O |
正規SMILES |
CC1CC2C(C2(C)C)CC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


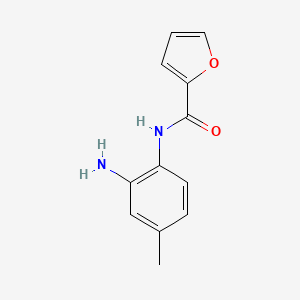
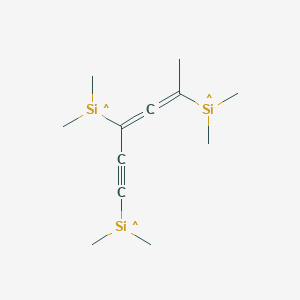
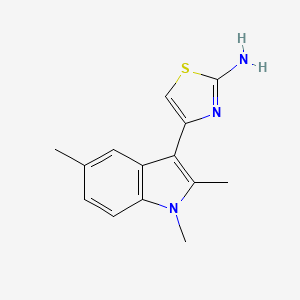
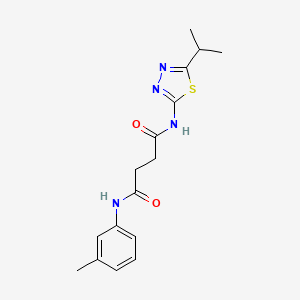
![8-[(2Z)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B14156521.png)
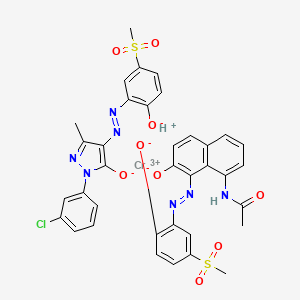

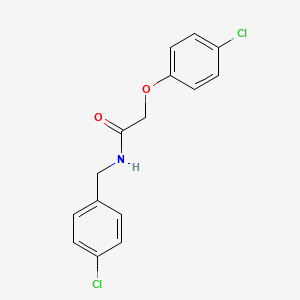
![N-[4-[(E)-3-(1H-pyrrol-2-yl)prop-2-enoyl]phenyl]acetamide](/img/structure/B14156531.png)
![1-[(E)-(4-Methylphenyl)diazenyl]naphthalen-2-amine](/img/structure/B14156540.png)
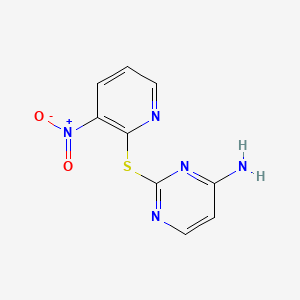
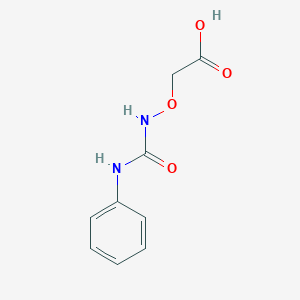
![N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B14156569.png)
